7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
Key structural features include:
- Pyrazolo[1,5-a]pyrimidine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, 5, and 7.
- Substituents:
Properties
Molecular Formula |
C22H28N4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)22-23-17(4)11-20(26(22)24-21)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3 |
InChI Key |
CHYCQOQQUMQGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Biselectrophilic and 1,3-Bisnucleophilic Components
The foundational approach for synthesizing pyrazolo[1,5-a]pyrimidines involves cyclocondensation between 1,3-biselectrophilic compounds (e.g., diketones, ketoesters) and 1,3-bisnucleophilic systems such as 5-aminopyrazoles . For the target compound, this method proceeds via:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core :
Reaction of 3,5-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of sodium ethoxide generates the dihydroxy-intermediate 1 (Scheme 1). Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) . -
Piperidine Substitution :
Nucleophilic displacement of the chlorine atom at position 7 of 2 with 3,5-dimethylpiperidine in dimethylformamide (DMF) at 80°C introduces the piperidine moiety. Potassium carbonate is typically used to scavenge HCl, achieving a 94% yield for analogous intermediates . -
Aryl Group Installation :
Suzuki-Miyaura coupling of the intermediate with 4-methylphenylboronic acid, catalyzed by palladium(II) acetate and triphenylphosphine, installs the 4-methylphenyl group at position 2. This step requires careful control of temperature (90–100°C) and inert atmosphere .
Table 1: Cyclocondensation Synthesis Parameters
Multicomponent Reactions (MCRs)
MCRs offer a streamlined alternative by combining three or more reactants in a single pot. For this compound, a Mannich-type reaction followed by oxidation has been reported :
-
Mannich Reaction :
Condensation of 3,5-dimethylpiperidine, 5-amino-3-methylpyrazole, and 4-methylbenzaldehyde in acetic acid generates a dihydropyrazolo[1,5-a]pyrimidine intermediate. -
Oxidation :
Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane oxidizes the dihydro intermediate to the aromatic pyrazolo[1,5-a]pyrimidine system. This step achieves a 64% yield in optimized conditions .
Table 2: Multicomponent Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | Maximizes imine formation |
| Oxidizing Agent | DDQ (2.5 equiv) | Prevents overoxidation |
| Temperature | 25°C (oxidation step) | Minimizes side reactions |
| Metric | Value | Reference |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Catalyst Loading | 5 mol% CuCl | |
| Overall Yield | 58% (three steps) |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems improve reproducibility and safety:
-
Flow Chemistry :
Microreactors enable precise control over exothermic steps (e.g., chlorination), reducing thermal degradation. -
Catalyst Recycling :
Palladium catalysts immobilized on magnetic nanoparticles enhance cost-efficiency in Suzuki couplings .
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yields, established protocols | Multi-step, costly catalysts |
| Multicomponent | Atom economy, fewer steps | Sensitive to oxidation conditions |
| Cycloaddition | Scalable, one-pot synthesis | Requires high temperatures |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidin-1-yl group at position 7 and methyl groups at positions 3/5 offer sites for substitution.
Key Findings :
-
The 7-piperidinyl group undergoes alkylation under basic conditions to form quaternary ammonium salts.
-
Chlorination at position 5 replaces methyl groups with chlorine, enabling further functionalization .
Electrophilic Aromatic Substitution
The pyrazolo-pyrimidine core allows electrophilic substitution, particularly at position 3 or 6.
| Reaction Type | Conditions/Reagents | Product/Outcome | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro derivatives at position 6 | 45–60% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivatives | 55–70% |
Key Findings :
-
Position 6 is reactive due to electron-rich pyrimidine ring π-systems .
-
Steric hindrance from 4-methylphenyl (position 2) limits substitution at adjacent positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable modifications at halogenated positions.
Key Findings :
-
Chlorine at position 5 (post-chlorination) serves as a leaving group for Suzuki couplings.
-
Piperidinyl nitrogen participates in Buchwald-Hartwig amination under mild conditions .
Oxidation and Reduction
Methyl groups and piperidine rings are oxidation/reduction targets.
Key Findings :
-
Oxidation of methyl groups enhances solubility but reduces lipophilicity .
-
Piperidine N-oxides exhibit altered receptor-binding profiles in pharmacological studies.
Electrochemical Functionalization
Recent advances enable regioselective chalcogenation.
Key Findings :
-
Electrochemical methods achieve regioselectivity without directing groups .
-
Selenylated derivatives show enhanced antioxidant activity in vitro .
Mechanistic Insights
-
Steric Effects : The 4-methylphenyl group at position 2 hinders electrophilic substitution at adjacent positions .
-
Electronic Effects : Electron-donating methyl groups activate the pyrimidine ring for nitration/sulfonation .
-
Catalytic Requirements : Palladium catalysts with bulky ligands (e.g., Xantphos) improve coupling efficiency.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Notable areas of interest include:
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cancer progression.
- Mechanism of Action : The compound may inhibit kinases that are crucial for cell cycle regulation and apoptosis. For instance, studies have shown that similar compounds can effectively target aurora kinases and other signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. This property is particularly significant in the context of increasing antibiotic resistance.
- Research Findings : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound are also noteworthy. It may inhibit enzymes involved in inflammatory processes, suggesting applications in treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the efficacy of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine:
Case Study 1: Inhibition of Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer models. The results indicated significant reductions in cell viability with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial strains. The results showed effective inhibition at low concentrations, highlighting its potential as a new antimicrobial agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent significantly impacts biological activity and physicochemical properties:
Key Insights :
- Piperidinyl vs. Piperazinyl : Piperazinyl derivatives (e.g., ) often exhibit higher solubility due to increased hydrogen bonding capacity.
- Morpholinyl Groups : Morpholine (e.g., ) enhances metabolic stability by resisting oxidative degradation.
- Fluorinated Substituents : Difluoromethyl groups (e.g., ) improve bioavailability and binding affinity through fluorine’s electronegativity.
Substituent Variations at Positions 2, 3, and 5
Modifications at these positions influence steric bulk and electronic properties:
Key Insights :
- Aryl vs. Heteroaryl at Position 2 : Pyridinyl (e.g., ) introduces polarity, enhancing water solubility.
- Trifluoromethyl vs. Methyl : Trifluoromethyl groups (e.g., ) increase electron-withdrawing effects, improving target binding.
- Chlorophenyl Substituents : Halogenated aromatics (e.g., ) may enhance membrane permeability but risk metabolic halogenation.
Key Insights :
- Trifluoromethyl Derivatives: Compound 6k () shows nanomolar Pim1 inhibition, likely due to the trifluoromethyl group’s strong electron-withdrawing effect.
Biological Activity
7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with a 3,5-dimethylpiperidine substituent and a 4-methylphenyl group. This structural arrangement is crucial for its biological activity.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives of this class have shown promising results against various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Case Study : A study demonstrated that similar compounds inhibited cell growth in colon cancer (HT-29) and prostate cancer (DU-145) cell lines, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance potency against cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that certain pyrazolo[1,5-a]pyrimidines can inhibit prostaglandin synthesis:
- Findings : Compounds in this series displayed significant inhibition of plasma prostaglandin E2 (PGE2), with some exhibiting LD50 values indicating safety profiles superior to traditional NSAIDs like Diclofenac .
| Compound | Prostaglandin Inhibition (%) | LD50 (mg/kg) |
|---|---|---|
| Compound A | 75% | 1100 |
| Compound B | 85% | 2457.98 |
Neuropharmacological Activity
The neuropharmacological potential of pyrazolo[1,5-a]pyrimidines has been explored in the context of anxiety and insomnia treatments:
- Mechanism : These compounds act as selective inhibitors of phosphodiesterase (PDE) enzymes and modulate neurotransmitter systems.
- Applications : Their anxiolytic effects make them candidates for treating anxiety disorders and sleep disturbances .
The biological activity of this compound is primarily mediated through:
- Kinase Inhibition : Targeting specific kinases involved in cancer progression.
- PDE Inhibition : Modulating cyclic nucleotide levels in neuronal tissues to exert anxiolytic effects.
Q & A
What are the established synthetic methodologies for preparing pyrazolo[1,5-a]pyrimidine derivatives such as 7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine?
Level : Basic
Answer : Synthesis typically involves cyclocondensation of heterocyclic amines with dicarbonyl compounds. Abdelhamid (2009) demonstrated using sodium salts of benzofuran derivatives reacted with amines to form pyrazolo[1,5-a]pyrimidine cores. Pd-catalyzed sequential arylations and alkynylations (Jismy et al., 2017) enable efficient access to disubstituted derivatives. Key steps include optimizing reaction conditions (solvent, temperature) and purification via column chromatography. Computational reaction path searches (e.g., ICReDD’s quantum chemical methods) can further streamline synthesis .
How can researchers confirm the structural integrity of synthesized pyrazolo[1,5-a]pyrimidine derivatives?
Level : Basic
Answer : Multi-technique validation is required:
- Elemental analysis (C, H, N percentages) to verify molecular composition.
- Spectral characterization : 1H/13C NMR assigns proton/carbon environments; IR identifies functional groups.
- X-ray crystallography provides unambiguous structural confirmation, as shown by Shah et al. (2010) for related derivatives. Discrepancies between calculated and observed spectra necessitate iterative refinement of synthetic protocols .
What in vitro assays are recommended for initial pharmacological screening of pyrazolo[1,5-a]pyrimidine derivatives?
Level : Basic
Answer : Target-specific assays include:
- COX-2 inhibition via enzyme activity assays (Almansa et al., 2001).
- Benzodiazepine receptor affinity using competitive binding assays with [3H]flunitrazepam (Selleri et al., 2005).
- CRF1 antagonist activity via cAMP modulation assays (Chen et al., 2004).
Dose-response curves (IC50) and selectivity indices against off-target receptors (e.g., HMG-CoA reductase) should precede in vivo studies .
How can computational methods enhance the design of pyrazolo[1,5-a]pyrimidine derivatives with improved bioactivity?
Level : Advanced
Answer :
- Quantum mechanical calculations (e.g., DFT) predict electronic properties affecting binding.
- Molecular docking (AutoDock Vina, Glide) identifies interactions with targets like COX-2.
- MD simulations (>100 ns) assess ligand-receptor complex stability.
ICReDD’s feedback loop integrates experimental data into computational models to optimize synthesis pathways and substituent effects (e.g., trifluoromethyl groups for lipophilicity) .
What statistical approaches are critical for optimizing reaction yields in pyrazolo[1,5-a]pyrimidine synthesis?
Level : Advanced
Answer :
- Factorial designs (full or fractional) identify critical variables (catalyst loading, temperature).
- Response Surface Methodology (RSM) with Central Composite Design models nonlinear relationships, minimizing experimental runs.
The Polish Journal of Chemical Technology (2007) highlights DoE’s role in reducing iterations by 40–60% while accounting for parameter interactions .
How should researchers address contradictions between computational predictions and experimental bioactivity data?
Level : Advanced
Answer : Discrepancies may arise from solvent effects or protein flexibility. Mitigation strategies:
- Re-evaluate docking parameters (protonation states, water molecules).
- Validate via site-directed mutagenesis of predicted binding residues.
- Use advanced MD simulations with explicit solvent models.
Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) resolves ambiguities, as applied in SAR studies .
What techniques are employed to establish structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives?
Level : Advanced
Answer :
- Systematic substituent variation (e.g., methyl, trifluoromethyl at positions 3, 5, 7) followed by bioactivity profiling.
- 3D-QSAR models (CoMFA, CoMSIA) correlate molecular fields with activity.
- Free-Wilson analysis quantifies group contributions.
Jismy et al. (2017) synthesized 5,7-disubstituted derivatives to assess steric/electronic effects on HMG-CoA reductase inhibition, revealing critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
